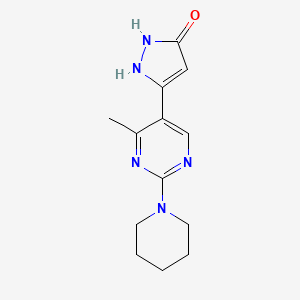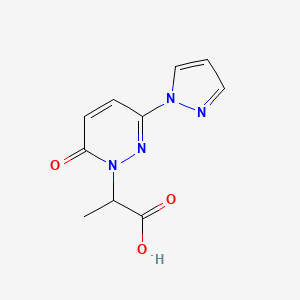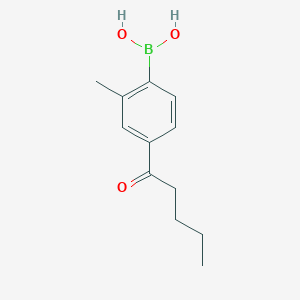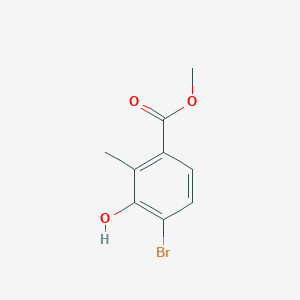
4-ブロモ-3-ヒドロキシ-2-メチル安息香酸メチル
概要
説明
Methyl 4-bromo-3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a methyl ester group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
科学的研究の応用
Methyl 4-bromo-3-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with the compound are H302, indicating harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (Remove contact lenses if present and easy to do so) .
作用機序
Pharmacokinetics
The compound’s pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied experimentally. Some general properties can be predicted based on its structure. For example, it has a high GI absorption and is BBB permeant .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, its stability might be affected by temperature as it is recommended to be stored in a dry environment at 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-hydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-hydroxy-2-methylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at room temperature until the bromination is complete .
Industrial Production Methods
Industrial production of methyl 4-bromo-3-hydroxy-2-methylbenzoate often involves large-scale bromination reactions under controlled conditions. The process may include purification steps such as recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 4-bromo-3-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 4-bromo-3-hydroxy-2-methylbenzaldehyde.
Reduction: Formation of 4-bromo-3-hydroxy-2-methylbenzyl alcohol.
類似化合物との比較
Similar Compounds
- Methyl 4-bromo-3-hydroxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
- Methyl 2-bromo-4-hydroxybenzoate
Uniqueness
Methyl 4-bromo-3-hydroxy-2-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can make it a valuable intermediate in the synthesis of more complex molecules .
特性
IUPAC Name |
methyl 4-bromo-3-hydroxy-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQPVKLURCKVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
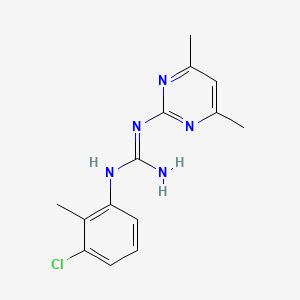


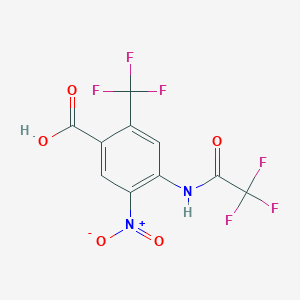
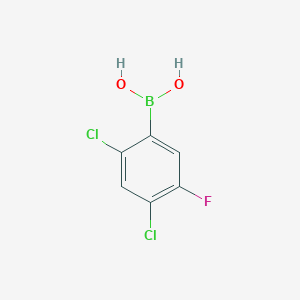
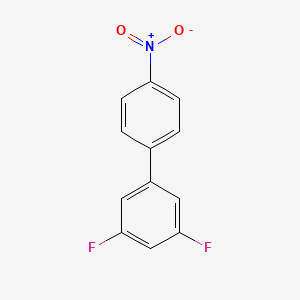
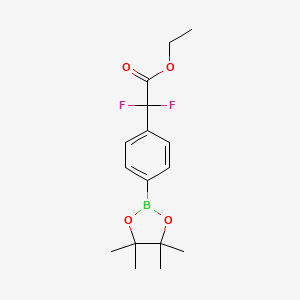
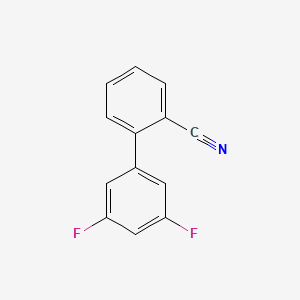
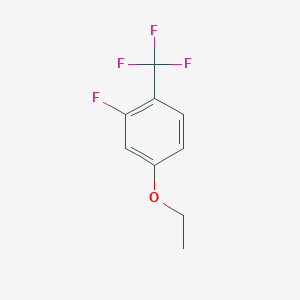
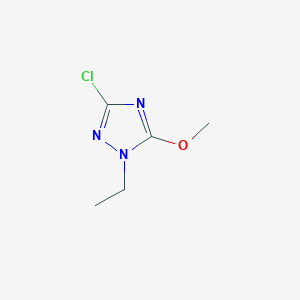
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
